molecular formula C21H31NO3 B7644415 GNE-0439

GNE-0439

Cat. No.: B7644415
M. Wt: 345.5 g/mol
InChI Key: SKMKUWKJBZSEJH-RJYAGPCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

GNE-0439 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study sodium channel function and inhibition.

    Biology: Employed in research on pain pathways and the role of sodium channels in neuronal signaling.

    Medicine: Investigated for its potential therapeutic applications in pain management and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting sodium channels

Comparison with Similar Compounds

GNE-0439 is unique compared to other sodium channel inhibitors due to its high selectivity for Nav1.7. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively target Nav1.7, making it a promising candidate for pain management therapies with potentially fewer side effects compared to less selective sodium channel inhibitors .

Properties

IUPAC Name

(2S)-3-methyl-2-[[4-(4-propylcyclohexyl)benzoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-4-5-15-6-8-16(9-7-15)17-10-12-18(13-11-17)20(23)22-19(14(2)3)21(24)25/h10-16,19H,4-9H2,1-3H3,(H,22,23)(H,24,25)/t15?,16?,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMKUWKJBZSEJH-RJYAGPCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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